2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS2/c24-20(15-25-21-22-18-8-4-5-9-19(18)26-21)23-12-10-17(11-13-23)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTCJYBJWVBHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide or other suitable reagents.
Thioether Formation: The benzothiazole derivative is then reacted with a suitable alkyl halide to form the thioether linkage.
Piperidine Derivative Synthesis: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.
Coupling Reaction: The final step involves coupling the benzothiazole thioether with the piperidine derivative under suitable conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various functionalized benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of materials with specific properties, such as dyes, polymers, and catalysts.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone depends on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors and modulating their signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.
Comparison with Similar Compounds
Core Scaffold Variations
- Piperazine vs. Piperidine Derivatives: Compounds such as 2k (1-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)ethanone) and 5j (1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone) feature piperazine rings instead of piperidine. Piperazine derivatives generally exhibit lower melting points (e.g., 162–163°C for 2k vs. 215–217°C for 6a, a piperidine-containing analog ), likely due to increased flexibility.
Substituent Effects
- Thioether vs.
- Aromatic vs. Heteroaromatic Substituents: Compounds like 6j (1-(4-(benzo[d]thiazol-2-ylmethoxy)phenyl)ethanone) replace the piperidine ring with a phenoxy group, resulting in lower melting points (148–150°C ) compared to piperidine-based derivatives.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Key Observations :
- Piperidine derivatives (6a ) exhibit higher melting points than piperazine analogs (2k ), likely due to reduced conformational flexibility.
- The presence of hydrophilic groups (e.g., 4-hydroxyphenyl in 1 ) lowers melting points compared to lipophilic substituents (e.g., benzyl in the target compound) .
Antimicrobial and Anticancer Potential
- Piperazine Derivatives :
- 5j (EI-MS: 507.10) demonstrated moderate antimicrobial activity, attributed to the triazolylthio group enhancing membrane penetration .
- 6a showed antiproliferative activity in vitro, with an 83% synthesis yield, suggesting piperidine derivatives may be more synthetically accessible for anticancer screening .
Enzyme Inhibition
- The hydroxyphenyl analog 1 () inhibited carbonic anhydrase and acetylcholinesterase, highlighting the importance of the benzothiazole-thioether motif in enzyme targeting . The target compound’s 4-benzylpiperidine group may similarly modulate enzyme affinity through hydrophobic interactions.
Spectroscopic and Analytical Data
- NMR and MS Profiles :
- Piperazine derivatives (2k , 5j ) show distinct ¹H NMR signals for piperazine protons (δ 2.5–3.5 ppm) and benzothiazole aromatic protons (δ 7.5–8.5 ppm) .
- The target compound’s piperidine protons are expected to resonate upfield (δ 1.5–2.5 ppm) due to reduced electron-withdrawing effects compared to piperazines.
Biological Activity
2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone is a compound of interest due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on various research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with piperidine-based compounds. The structural characterization of the synthesized compounds is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their identity and purity.
Anticancer Activity
Several studies have assessed the anticancer potential of compounds related to this compound. For instance:
- In Vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). IC50 values have been reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of EGFR signaling pathways, which are often overexpressed in tumors. Studies have shown that the compound can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as Bax and Bcl-2 .
Neuroprotective Activity
Research has also indicated potential neuroprotective properties of this compound. Inhibition of acetylcholinesterase (AChE) has been a focal point due to its relevance in neurodegenerative diseases like Alzheimer's:
- AChE Inhibition : The compound exhibited competitive inhibition against AChE with Ki values ranging from 17.87±2.91 to 30.53±4.25 μM, suggesting its potential as a therapeutic agent for cognitive disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring or modifications on the benzo[d]thiazole moiety can significantly impact potency and selectivity:
- Substituent Effects : Studies have shown that introducing electron-donating or electron-withdrawing groups can enhance or diminish biological activity. For instance, compounds with halogen substitutions on aromatic rings often exhibit improved anticancer activity due to increased lipophilicity and better receptor binding .
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Clinical Trials : A derivative similar to this compound was evaluated in phase I trials for patients with advanced solid tumors, showing promising results with manageable toxicity profiles.
- Comparative Studies : Comparative analyses with existing chemotherapeutics revealed that this compound not only inhibits tumor growth effectively but also exhibits lower cytotoxicity towards normal cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
